molecular formula C17H20BrNO3S B2519187 5-bromo-2-ethoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide CAS No. 2361790-24-9

5-bromo-2-ethoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide

Cat. No. B2519187
CAS RN: 2361790-24-9
M. Wt: 398.32
InChI Key: LNVIWRWPMULXBJ-UHFFFAOYSA-N
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Description

5-bromo-2-ethoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as BPPB and has been found to have a range of interesting properties that make it useful for a variety of different research purposes.

Mechanism of Action

The mechanism of action of BPPB involves its ability to selectively block certain types of ion channels in neurons. Specifically, this compound has been found to block the activity of voltage-gated sodium channels, which are important for the propagation of action potentials in neurons. By selectively blocking these channels, BPPB can help researchers to better understand the complex processes involved in neural signaling.
Biochemical and Physiological Effects:
BPPB has been found to have a range of biochemical and physiological effects. In addition to its ability to block voltage-gated sodium channels, this compound has also been found to have anti-inflammatory properties. Additionally, BPPB has been shown to have a protective effect on neurons in vitro, which suggests that it may have potential therapeutic applications for certain neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using BPPB in lab experiments is its highly selective nature. Because this compound only targets a specific type of ion channel, researchers can use it to study the function of these channels in isolation. However, one limitation of using BPPB is that it is relatively expensive compared to other research compounds, which can make it difficult to use in large-scale experiments.

Future Directions

There are a number of potential future directions for research involving BPPB. One area where this compound may be particularly useful is in the study of neurological disorders such as epilepsy and multiple sclerosis. Additionally, BPPB may have potential applications in the development of new drugs for the treatment of pain and inflammation. Further research will be needed to fully explore the potential of this compound in these and other areas.

Synthesis Methods

The synthesis method for BPPB involves a multi-step process that begins with the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with 2-propan-2-ylphenylamine. This reaction results in the formation of a key intermediate, which is then reacted with additional reagents to produce the final product.

Scientific Research Applications

BPPB has been found to have a number of potential applications in scientific research. One area where this compound has been studied extensively is in the field of neuroscience. Researchers have found that BPPB can be used to selectively block certain types of ion channels in neurons, which can help to elucidate the underlying mechanisms of neural signaling.

properties

IUPAC Name

5-bromo-2-ethoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO3S/c1-4-22-16-10-9-13(18)11-17(16)23(20,21)19-15-8-6-5-7-14(15)12(2)3/h5-12,19H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVIWRWPMULXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=C2C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-ethoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide

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